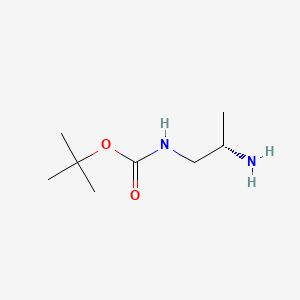

(S)-Tert-butyl (2-aminopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-2-aminopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNSYFDLTSSUNI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121103-15-9 | |

| Record name | tert-butyl N-[(2S)-2-aminopropyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Tert-butyl (2-aminopropyl)carbamate: A Comprehensive Technical Guide for Researchers

(S)-Tert-butyl (2-aminopropyl)carbamate , a chiral building block of significant interest in medicinal chemistry, plays a pivotal role in the synthesis of complex molecular architectures for drug discovery and development. This technical guide provides an in-depth overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

This compound, also known by its IUPAC name tert-butyl N-[(2S)-2-aminopropyl]carbamate, is a carbamate derivative featuring a stereocenter at the second carbon of the propyl chain. This chirality is a crucial feature, as it allows for the synthesis of stereochemically pure pharmaceuticals, which can lead to improved efficacy and reduced side effects.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl N-[(2S)-2-aminopropyl]carbamate[1] |

| CAS Number | 121103-15-9[1] |

| Molecular Formula | C₈H₁₈N₂O₂[1] |

| Molecular Weight | 174.24 g/mol [1] |

| SMILES | CC(N)CNC(=O)OC(C)(C)C[1] |

| InChI Key | UYNSYFDLTSSUNI-LURJTMIESA-N[1] |

Physicochemical and Spectroscopic Data

Detailed experimental data for the physicochemical properties of this compound are not widely available in the public domain. However, computational predictions and data from related compounds provide valuable insights.

Table 2: Physicochemical Properties (Computed)

| Property | Value |

| XLogP3 | 0.4 |

| Topological Polar Surface Area (TPSA) | 64.35 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

Spectroscopic Data:

While specific spectra for this compound are not readily found, the expected spectral characteristics can be inferred from analogous structures.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group on the chiral center (a doublet), the methine proton at the chiral center, and the methylene protons adjacent to the nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the three carbons of the propyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine and the carbamate, C=O stretching of the carbamate, and C-H stretching of the alkyl groups.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the tert-butyl group and other fragments.

Synthesis and Reactions

The synthesis of this compound typically involves the protection of one of the amino groups of (S)-1,2-diaminopropane. A common synthetic strategy is the reaction of (S)-1,2-diaminopropane with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to achieve selective mono-protection.

General Experimental Protocol for Synthesis

Materials:

-

(S)-1,2-diaminopropane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve (S)-1,2-diaminopropane in a suitable solvent like dichloromethane and cool the solution in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (approximately 1 equivalent) in the same solvent to the cooled diamine solution with stirring. The stoichiometry is critical to favor mono-Boc protection.

-

The reaction mixture is typically stirred at a low temperature for a few hours and then allowed to warm to room temperature overnight.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel.

Key Chemical Reactions

The chemical reactivity of this compound is primarily dictated by the free primary amine and the Boc-protected amine.

-

N-Alkylation and N-Arylation: The primary amine can readily undergo alkylation or arylation reactions to introduce various substituents.

-

Amide Bond Formation: The primary amine can be acylated with carboxylic acids, acid chlorides, or activated esters to form amide bonds, a key reaction in peptide synthesis and the construction of more complex molecules.

-

Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the second primary amine, allowing for further functionalization.[1]

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of a variety of pharmaceutical agents, including those with anti-cancer and anti-viral (including anti-AIDS) activities.[1] Its bifunctional nature, with one amine protected and the other free, allows for sequential and controlled introduction of molecular complexity.

While specific drug candidates synthesized directly from this building block are often proprietary, its structural motif is incorporated into molecules designed to interact with specific biological targets. The chirality of the molecule is paramount for achieving selective binding to enzymes or receptors, which is a fundamental principle in modern drug design.

Role as a Chiral Linker and Scaffold

The diamine structure of this compound makes it an excellent candidate for use as a linker or scaffold in the design of novel therapeutics. After deprotection, the resulting diamine can be used to connect two different pharmacophores, for instance, in the development of PROTACs (Proteolysis Targeting Chimeras) or other bifunctional molecules.

Illustrative Experimental Workflow in Drug Discovery

The general workflow for utilizing this compound in a drug discovery program is outlined below.

References

Synthesis of (S)-tert-butyl (2-aminopropyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (S)-tert-butyl (2-aminopropyl)carbamate, a chiral building block with significant applications in medicinal chemistry, particularly in the development of pharmaceutical agents.[1] This document details key synthetic pathways, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in the efficient preparation of this valuable compound.

Introduction

This compound is a carbamate derivative with the molecular formula C₈H₁₈N₂O₂.[1] Its chiral nature makes it a crucial intermediate in the synthesis of various pharmaceuticals, including anti-cancer drugs and analgesics.[1] The tert-butoxycarbonyl (Boc) protecting group offers robust protection for one of the amine functionalities, allowing for selective chemical transformations at the other amine group. This guide will explore two principal synthetic strategies starting from readily available chiral precursors: (S)-alanine and (S)-1,2-diaminopropane.

Synthetic Pathways

Two primary and effective synthetic routes for the preparation of this compound are outlined below. The selection of a particular route may depend on factors such as the availability of starting materials, scalability, and desired purity.

Route 1: Synthesis from (S)-Alanine

This linear synthetic approach commences with the naturally occurring amino acid (S)-alanine.[1] The strategy involves the initial protection of the amino group, followed by the reduction of the carboxylic acid to an aldehyde or alcohol, and subsequent conversion to the target diamine.

References

An In-depth Technical Guide on the Chirality of (S)-Tert-butyl (2-aminopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-butyl (2-aminopropyl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereospecific structure makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, including those targeting cancer and viral diseases.[1] This technical guide provides a comprehensive overview of the synthesis, chiral purity analysis, and spectroscopic characterization of this compound. Detailed experimental protocols are presented, along with a discussion of its potential applications, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Chemical Properties and Identification

This compound, also known as tert-butyl N-[(2S)-2-aminopropyl]carbamate, is a carbamate derivative with a single chiral center.[1]

| Property | Value |

| Molecular Formula | C₈H₁₈N₂O₂ |

| Molecular Weight | 174.24 g/mol |

| CAS Number | 121103-15-9 |

| Appearance | Colorless oil or low melting solid |

| IUPAC Name | tert-butyl N-[(2S)-2-aminopropyl]carbamate |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceutical development. Several synthetic routes have been established, with the most common starting from the readily available chiral precursor, (S)-alanine.[1]

Synthetic Route Starting from (S)-Alanine

This linear synthetic approach involves the protection of the amino group of (S)-alanine, followed by the reduction of the carboxylic acid.[1]

Experimental Protocol:

Step 1: N-Boc Protection of (S)-Alanine

-

Dissolve (S)-alanine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide, to the solution.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at a controlled temperature, typically 0-5 °C.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up to isolate the N-Boc-(S)-alanine.

Step 2: Reduction of N-Boc-(S)-Alanine to (S)-tert-butyl (2-hydroxypropyl)carbamate

-

Dissolve the N-Boc-(S)-alanine in an anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C and slowly add a reducing agent, for instance, borane-tetrahydrofuran complex (BH₃·THF).

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Quench the reaction carefully with methanol and then water.

-

Extract the product with an organic solvent and purify by column chromatography to yield (S)-tert-butyl (2-hydroxypropyl)carbamate.

Step 3: Conversion to this compound

-

The hydroxyl group is first converted to a good leaving group, such as a tosylate or mesylate.

-

The resulting intermediate is then displaced with an amino group, often using ammonia or a protected form of ammonia, to yield the final product.

-

Purification is typically achieved through column chromatography.

Synthesis via Chiral Resolution

An alternative approach involves the synthesis of the racemic tert-butyl (2-aminopropyl)carbamate followed by chiral resolution to separate the (S)-enantiomer from the (R)-enantiomer.

Experimental Protocol:

-

Synthesize racemic tert-butyl (2-aminopropyl)carbamate by reacting 1,2-diaminopropane with di-tert-butyl dicarbonate.

-

The resolution of the enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC).

Chiral Purity and Enantiomeric Excess Determination

The enantiomeric purity of this compound is a critical quality attribute. Chiral HPLC is the most common and reliable technique for determining the enantiomeric excess (ee).

Experimental Protocol: Chiral HPLC Analysis

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., CHIRALPAK® series), are often effective for the separation of chiral amines and their derivatives.[2][3][4]

-

Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol.[3] The addition of a small amount of an amine modifier, like diethylamine (DEA), can improve peak shape and resolution.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

-

Detection: UV detection at a suitable wavelength (e.g., 210-230 nm) is commonly employed.

Data Analysis:

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the different proton environments in the molecule.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₃ | ~1.4 | Singlet | 9H |

| -CH (NH₂)CH₃ | ~2.8 - 3.0 | Multiplet | 1H |

| -CH ₂-NHBoc | ~3.1 - 3.3 | Multiplet | 2H |

| -CH(NH₂)CH ₃ | ~1.1 | Doublet | 3H |

| -NH ₂ | Broad Singlet | 2H | |

| -NH -Boc | Broad Singlet | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Assignment | Expected Chemical Shift (δ, ppm) |

| C (CH₃)₃ | ~79 |

| -C (CH₃)₃ | ~28 |

| -C H(NH₂)CH₃ | ~48 |

| -C H₂-NHBoc | ~45 |

| -CH(NH₂) C H₃ | ~20 |

| C =O | ~156 |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 175.14.

Applications in Drug Development: A Role in PROTACs

While direct evidence for the use of this compound in specific signaling pathways is not extensively documented in publicly available literature, its structural analog, tert-butyl (3-aminopropyl)carbamate, is a well-established linker in the development of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[6]

Given the structural similarity, it is highly probable that this compound can also function as a linker in PROTACs. The chiral nature of this linker could offer advantages in terms of the spatial orientation of the PROTAC, potentially leading to improved efficacy and selectivity in ternary complex formation.

PROTAC-Mediated Degradation of Androgen Receptor (AR) and BET Proteins

The Androgen Receptor (AR) and Bromodomain and Extra-Terminal (BET) proteins are key drivers in certain cancers, such as prostate cancer.[6] PROTACs designed to target these proteins for degradation represent a promising therapeutic strategy.

The general workflow for synthesizing a PROTAC using a diamine linker involves a series of protection, coupling, and deprotection steps.[6]

Caption: General workflow for PROTAC synthesis using a diamine linker.

The signaling pathway for PROTAC-mediated degradation involves the recruitment of the target protein (e.g., AR or BET) to an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a versatile chiral building block with significant potential in the synthesis of complex pharmaceuticals. Its enantiomerically pure form is essential for creating stereospecific interactions with biological targets. While its direct involvement in specific signaling pathways requires further investigation, its role as a potential linker in PROTAC technology for targeted protein degradation of key cancer-related proteins like AR and BET highlights its importance in modern drug discovery. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers in the field.

References

- 1. Buy this compound | 121103-15-9; 1269493-35-7 [smolecule.com]

- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. eijppr.com [eijppr.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

Technical Guide: Solubility and Properties of (S)-Tert-butyl (2-aminopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tert-butyl (2-aminopropyl)carbamate, a chiral building block, is of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents, including potential anti-cancer drugs, anti-AIDS medications, and analgesics.[1] Its utility in organic synthesis is largely attributed to the presence of a Boc-protected amine, which allows for selective reactions at the free primary amine. A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for its effective use in synthesis, formulation, and biological screening.

Data Presentation: Solubility Profile

Quantitative solubility data for this compound is not widely published. However, the solubility of structurally analogous compounds provides valuable insights into its likely solubility characteristics. The following table summarizes the available qualitative and quantitative solubility data for the target compound and its close structural relatives.

| Compound Name | Solvent | Solubility | Reference(s) |

| This compound | - | Not available | [1] |

| N-Boc-1,3-diaminopropane | Methanol | Miscible | [2][3][4] |

| tert-Butyl carbamate | Methylene Chloride | Soluble | [5] |

| Chloroform | Soluble | [5] | |

| Alcohols | Soluble | [5] | |

| Petroleum Ether | Slightly Soluble | [5] | |

| Water | Slightly Soluble | [5] | |

| tert-Butyl (3-aminopropyl)carbamate | Polar Organic Solvents | Soluble (Qualitative) | [6][7] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [8] |

Experimental Protocols: Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[6][9][10][11][12][13]

Shake-Flask Method for Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s) of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dichloromethane, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Record the exact weight of the compound added.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[6]

-

-

Separation of Undissolved Solid:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the supernatant from the undissolved solid, either centrifuge the vial at a high speed or carefully withdraw the supernatant using a syringe fitted with a filter. This step is critical to ensure that no solid particles are transferred to the analytical sample.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the filtered supernatant from the saturated solution using the same HPLC method.

-

Determine the concentration of the compound in the supernatant by interpolating its response against the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

-

Mandatory Visualization

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Hypothesized Signaling Pathway: Positive Allosteric Modulation of GABA-A Receptor

Carbamate derivatives have been identified as positive allosteric modulators (PAMs) of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[14] This suggests a potential mechanism of action for carbamate-containing pharmaceuticals. The following diagram illustrates this hypothesized signaling pathway.

References

- 1. Buy this compound | 121103-15-9; 1269493-35-7 [smolecule.com]

- 2. N-Boc-1,3-diaminopropane, 95% | Fisher Scientific [fishersci.ca]

- 3. N-Boc-1,3-propanediamine | 75178-96-0 [chemicalbook.com]

- 4. 75178-96-0 CAS MSDS (N-Boc-1,3-propanediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. CAS 75178-96-0: tert-Butyl (3-aminopropyl)carbamate [cymitquimica.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Stability and Storage of (S)-Tert-butyl (2-aminopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-Tert-butyl (2-aminopropyl)carbamate, a key building block in pharmaceutical synthesis. Understanding the stability profile of this chiral intermediate is critical for ensuring its quality, purity, and performance in drug development and manufacturing processes. This document outlines the chemical properties, degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Chemical Properties

This compound, with the molecular formula C8H18N2O2 and a molecular weight of 174.24 g/mol , is a carbamate derivative widely used as a protected diamine in organic synthesis.[1] Its structure features a chiral center and a tert-butyloxycarbonyl (Boc) protecting group, which dictates its stability characteristics.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[(2S)-2-aminopropyl]carbamate | [1] |

| CAS Number | 121103-15-9 | [2] |

| Molecular Formula | C8H18N2O2 | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| Appearance | White to off-white solid or powder | |

| Solubility | Soluble in polar organic solvents | [3] |

Stability Profile and Degradation Pathways

The stability of this compound is intrinsically linked to the lability of the Boc protecting group. While generally stable under neutral and basic conditions, the Boc group is susceptible to cleavage under acidic conditions and at elevated temperatures.

pH Stability

The primary degradation pathway for this compound in solution is the acid-catalyzed hydrolysis of the carbamate bond. This results in the removal of the Boc group and the formation of (S)-propane-1,2-diamine, isobutylene, and carbon dioxide.[3]

| Condition | Stability | Primary Degradation Pathway |

| Acidic pH | Unstable | Acid-catalyzed hydrolysis of the carbamate to yield the free diamine, isobutylene, and carbon dioxide.[3] |

| Neutral pH | Generally Stable | Minimal degradation is expected. |

| Basic pH | Generally Stable | The Boc group is stable towards most bases, and minimal degradation is expected under typical basic conditions. |

Thermal Stability

Photostability

Limited information is available regarding the photostability of this compound. As with many amine-containing compounds, there is a potential for photo-oxidation. Therefore, it is recommended to protect the compound from light during storage and handling.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on supplier information and the compound's known stability profile:

| Parameter | Recommendation | Rationale |

| Temperature | 4°C or -20°C | To minimize potential thermal degradation. |

| Light | Protect from light | To prevent potential photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent reaction with atmospheric components such as moisture and carbon dioxide. |

| Container | Tightly sealed container | To prevent moisture ingress and contamination. |

Experimental Protocols for Stability Assessment

For researchers requiring specific stability data for their unique applications, the following experimental protocols are provided as a guide to generate quantitative stability information.

Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the degradation pathways of this compound under various stress conditions.

Caption: Workflow for a forced degradation study.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C).

-

Basic: Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C).

-

Oxidative: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C).

-

Photolytic: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²).

-

-

Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to quantify the parent compound and detect degradation products.

Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from its potential degradation products.

Caption: Workflow for a stability-indicating HPLC method.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | A suitable gradient to resolve all peaks (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm or Charged Aerosol Detector (CAD) |

| Injection Volume | 10 µL |

Logical Relationship of Stability Factors

The stability of this compound is influenced by a combination of environmental factors that can trigger specific degradation pathways.

References

An In-depth Technical Guide to the Biological Activity of (S)-Tert-butyl (2-aminopropyl)carbamate Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tert-butyl (2-aminopropyl)carbamate is a pivotal chiral building block in modern pharmaceutical synthesis.[1][2][3] Its structural significance lies in the stereochemically defined (S)-1,2-diaminopropane backbone, where one amine is protected by a tert-butyloxycarbonyl (Boc) group. This Boc protection enhances stability and facilitates controlled, sequential reactions, making it an ideal precursor for constructing complex, single-enantiomer drug molecules.[2] The true biological significance of this compound is realized in the therapeutic agents synthesized from it. This guide will focus on the biological activity of molecules derived from this precursor, with a primary emphasis on the class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.

The carbamate moiety itself is a common structural motif in medicinal chemistry, often used to improve stability, modulate solubility, and act as a prodrug to enhance pharmacokinetic properties.[4][5][6] The chiral nature of this compound is crucial, as biological targets are inherently chiral, and the interaction of a drug with its receptor is highly dependent on stereochemistry for optimal efficacy and safety.[7]

Application in the Synthesis of DPP-4 Inhibitors

A prominent application of this compound is in the synthesis of "gliptins," a class of oral hypoglycemic agents that inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme.[8][9] The precursor provides the chiral amine core that is essential for binding to the active site of the DPP-4 enzyme. Sitagliptin, the first approved drug in this class, serves as a prime example of a therapeutic agent derived from this building block.[8] Various synthetic routes have been developed for sitagliptin, often involving the coupling of the deprotected chiral diamine with a substituted β-ketoamide or through asymmetric hydrogenation processes.[10][11][12][13]

Biological Activity and Quantitative Data

The final compounds synthesized from the (S)-aminopropyl carbamate precursor exhibit potent and selective inhibitory activity against the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][14] The resulting increased levels of active incretins lead to glucose-dependent insulin secretion and suppressed glucagon release, ultimately lowering blood glucose levels in patients with type 2 diabetes.[8][14]

Below is a summary of the in vitro biological activity for representative DPP-4 inhibitors.

| Compound Class/Example | Target | Activity Metric | Value (nM) | Notes |

| Sitagliptin | DPP-4 | IC₅₀ | 4.380 ± 0.319 | Reference compound.[15] |

| Tricyclic Analog (13) | DPP-4 | IC₅₀ | 28 ± 1 | A novel, rigid scaffold analog.[16] |

| Bicyclic Analog (24) | DPP-4 | IC₅₀ | 100 ± 4 | Shows reduced activity compared to the tricyclic analog.[16] |

| Pyrazole Thiosemicarbazone | DPP-4 | IC₅₀ | 1.266 ± 0.264 | A derivative showing higher potency than Sitagliptin.[15] |

| Dihydropyrimidine Hybrid (10g) | DPP-4 | IC₅₀ | 0.041 ± 0.003 (µM) | Exhibited stronger in vitro activity than the reference drug Alogliptin.[17][18] |

| Dihydropyrimidine Hybrid (10i) | DPP-4 | IC₅₀ | 0.044 ± 0.002 (µM) | Also showed stronger in vitro activity than Alogliptin.[17][18] |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Mechanisms of Action

The biological effect of DPP-4 inhibitors is mediated through the incretin pathway. The logical flow and key interactions are visualized in the diagrams below.

General Synthesis and Testing Workflow

The following diagram illustrates the typical workflow from the chiral precursor to the final evaluation of biological activity.

Caption: General workflow from precursor to biological data.

DPP-4 Inhibition Signaling Pathway

This diagram details the mechanism of action for a DPP-4 inhibitor like Sitagliptin in regulating blood glucose.

Caption: Mechanism of action for DPP-4 inhibitors.

Experimental Protocols

Detailed methodologies are critical for the synthesis and evaluation of these compounds.

Synthesis of a DPP-4 Inhibitor Intermediate

This protocol is a generalized example based on common coupling reactions used in the synthesis of gliptins.[19][20]

-

Boc Deprotection:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Dioxane.

-

Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (4N in dioxane).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Concentrate the mixture under reduced pressure to remove the solvent and excess acid. The resulting diamine salt is often used directly in the next step.

-

-

Amide Coupling:

-

To a solution of the β-keto acid (1.0 eq) in an anhydrous aprotic solvent like Dimethylformamide (DMF) or THF, add coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the deprotected diamine salt from the previous step, followed by a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the salt and facilitate the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion, perform an aqueous workup by diluting with ethyl acetate and washing sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[19]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled intermediate.

-

In Vitro DPP-4 Inhibition Assay

This protocol outlines a common fluorometric method for determining the IC₅₀ of test compounds against the DPP-4 enzyme.[20][21][22][23]

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, commonly Tris-HCl (50 mM, pH 8.0) or HEPES buffer.[20][21]

-

DPP-4 Enzyme Solution: Reconstitute recombinant human DPP-4 enzyme in the assay buffer to a working concentration (e.g., 1.73 mU/mL).[21]

-

Substrate Solution: Prepare a solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) in the assay buffer (e.g., 200 µM).[21]

-

Test Compound Solutions: Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions in assay buffer to achieve a range of final testing concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the DPP-4 enzyme solution. For blank wells, add 25 µL of assay buffer instead.

-

Add 50 µL of the diluted test compound solution (or buffer for control wells).

-

Initiate the reaction by adding 25 µL of the substrate solution to all wells.[20]

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for 15-30 minutes at 37°C.[16][20][22]

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the log of the inhibitor concentration against the percentage of inhibition and fit the data using a four-parameter dose-response model to determine the IC₅₀ value.[16]

-

Conclusion

This compound is a high-value chiral precursor whose utility is demonstrated through the potent biological activity of the molecules it helps create.[1] Its primary application in the synthesis of DPP-4 inhibitors for type 2 diabetes highlights the importance of stereochemically defined building blocks in designing selective and effective therapeutic agents. The data and protocols presented in this guide underscore the compound's central role in drug discovery and provide a framework for the research and development of novel pharmaceuticals targeting the DPP-4 enzyme and potentially other biological targets.

References

- 1. Buy this compound | 121103-15-9; 1269493-35-7 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic carbamates in medicine: A clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chiral Building Blocks Selection - Enamine [enamine.net]

- 8. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 9. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. droracle.ai [droracle.ai]

- 15. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids [mdpi.com]

- 18. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. oatext.com [oatext.com]

- 21. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 22. sigmaaldrich.cn [sigmaaldrich.cn]

- 23. lifetechindia.com [lifetechindia.com]

The Synthetic Cornerstone: A Technical Guide to Boc-Protected Diamines in Research and Development

For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is paramount to successful molecular synthesis. Among the arsenal of protective group strategies, the use of the tert-butoxycarbonyl (Boc) group to shield amine functionalities stands as a fundamental and versatile technique. This is particularly true for diamines, where selective protection of one amine group unlocks a cascade of possibilities for sequential and controlled molecular construction. This in-depth guide provides a comprehensive overview of the synthesis, application, and experimental protocols associated with Boc-protected diamines, offering a critical resource for those at the forefront of chemical innovation.

The selective protection of a single amino group within a diamine is a frequent and often formidable challenge in organic synthesis. Mono-protected diamines are invaluable building blocks, enabling the stepwise functionalization of the two nitrogen atoms, a crucial step in the creation of pharmaceuticals, agrochemicals, and functional materials.[1] The Boc group, lauded for its stability across a broad spectrum of reaction conditions and its straightforward removal under acidic conditions, is a favored choice for amine protection.[2][3]

Selective Mono-Boc Protection: A Tale of Two Amines

Achieving selective mono-protection of diamines can be complicated by the formation of mixtures containing di-protected products and unreacted starting material.[1] While methods like using a large excess of the diamine or slow addition of the protecting agent exist, a more efficient and widely adopted "one-pot" protocol hinges on the selective deactivation of one amino group via mono-protonation.[1] By introducing one equivalent of an acid, one amine is converted to its non-nucleophilic ammonium salt. The remaining free amine can then selectively react with di-tert-butyl dicarbonate ((Boc)₂O) to yield the desired mono-protected product with high efficiency.[1][4]

A general workflow for this selective mono-Boc protection is illustrated below:

References

The Pivotal Role of (S)-Tert-butyl (2-aminopropyl)carbamate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-Tert-butyl (2-aminopropyl)carbamate , a chiral building block, has emerged as a cornerstone in the synthesis of complex pharmaceutical agents. Its unique structural features, combining a protected primary amine and a chiral center, make it an invaluable synthon in the development of stereospecific drugs. This technical guide provides an in-depth exploration of its application in medicinal chemistry, with a particular focus on its role in the synthesis of potent antiviral agents.

Core Properties and Significance

This compound (CAS No: 121103-15-9) possesses a molecular formula of C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol . The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the unprotected primary amine. The chiral center at the C-2 position of the propyl chain is crucial for the stereospecific synthesis of drug molecules, where enantiomeric purity is paramount for therapeutic efficacy and safety.

The principal application of this compound lies in its use as a key intermediate in the synthesis of various pharmaceuticals, most notably in the development of anti-cancer and anti-AIDS medications. Its structural motif is particularly prevalent in the architecture of HIV-1 protease inhibitors.

Application in the Synthesis of HIV-1 Protease Inhibitors

The strategic importance of this compound and its derivatives is prominently exemplified in the synthesis of second-generation HIV-1 protease inhibitors like Darunavir and Amprenavir. These drugs are designed to bind with high affinity to the active site of the viral protease, an enzyme critical for the maturation of infectious HIV particles.

The Darunavir and Amprenavir Backbone

While direct synthesis routes starting from this compound are not always explicitly detailed in publicly available literature, the core structural element of this chiral diamine is integral to the final drug structure. Synthetic strategies for these inhibitors often involve the use of a key chiral epoxide intermediate, such as (2S,3S)-3-(tert-butoxycarbonylamino)-1,2-epoxy-4-phenylbutane. This epoxide can be synthesized from N-Boc-L-phenylalanine, and it is plausible that this compound could serve as a precursor to similar chiral amine or epoxide intermediates through various synthetic transformations.

The general synthetic workflow involves the coupling of this chiral core with other key fragments to assemble the final inhibitor. This typically includes Boc-deprotection to liberate the amine for subsequent amide bond formation or other coupling reactions.

Quantitative Data: Potency of Derived HIV-1 Protease Inhibitors

The incorporation of the chiral aminopropyl carbamate moiety contributes significantly to the high potency and favorable resistance profile of drugs like Darunavir and Amprenavir. The following tables summarize key quantitative data for these inhibitors.

| Inhibitor | Target | Kᵢ (Inhibition Constant) | IC₅₀ (Half-maximal Inhibitory Concentration) |

| Darunavir | Wild-type HIV-1 Protease | 0.016 nM | 4.1 nM |

| Amprenavir | Wild-type HIV-1 Protease | 0.6 nM | 14.6 ± 12.5 ng/mL |

| Darunavir Analog (5ac) | Wild-type HIV-1 Protease | - | 0.31 nM |

| Darunavir Analog (5ae) | Wild-type HIV-1 Protease | - | 0.28 nM |

Note: Data compiled from multiple sources.

Pharmacokinetic Profiles

The pharmacokinetic properties of drugs derived from this scaffold are critical for their clinical success.

| Drug | Absorption | Distribution | Metabolism | Excretion |

| Darunavir | Rapidly absorbed (Tₘₐₓ 2.5-4h). Bioavailability increased from 37% to 82% with ritonavir. | ~95% plasma protein bound. | Extensively metabolized by CYP3A4. | Primarily in feces (79.5%) and to a lesser extent in urine (13.9%). |

| Amprenavir | Rapidly absorbed (Tₘₐₓ 1-2h). | ~90% plasma protein bound. | Primarily metabolized by CYP3A4. | - |

Experimental Protocols

The synthesis of complex molecules using this compound involves several key transformations. Below are representative protocols for Boc-deprotection and subsequent amide coupling.

Protocol 1: Boc-Deprotection

This procedure removes the tert-butyloxycarbonyl protecting group to yield the free primary amine.

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: To the stirred solution, add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v) or a solution of HCl in dioxane (e.g., 4M).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

For TFA: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt can often be used directly in the next step.

-

For HCl/dioxane: The hydrochloride salt of the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

-

Isolation: The resulting diamine salt can be used without further purification or can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free diamine.

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol describes the formation of an amide bond between the deprotected diamine and a carboxylic acid.

-

Carboxylic Acid Activation: Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM. Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amine Addition: Add a solution of the deprotected (S)-2-aminopropylamine (from Protocol 1, ~1.0-1.2 eq) to the activated carboxylic acid mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the application of this compound derivatives in medicinal chemistry.

Caption: HIV Lifecycle and Protease Inhibition.

Caption: General Synthetic Workflow.

Caption: Logical Relationship of Chirality to Efficacy.

Conclusion

This compound is a vital chiral building block in medicinal chemistry, enabling the stereospecific synthesis of complex and potent pharmaceutical agents. Its application in the development of HIV-1 protease inhibitors like Darunavir and Amprenavir underscores its importance in creating drugs with high efficacy and improved resistance profiles. The ability to selectively deprotect and functionalize its amine groups provides a versatile handle for synthetic chemists, making it a key component in the drug discovery and development pipeline. As the demand for enantiomerically pure drugs continues to grow, the significance of chiral synthons such as this compound in advancing modern medicine will undoubtedly persist.

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-Tert-butyl (2-aminopropyl)carbamate from (S)-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, multi-step protocol for the synthesis of (S)-Tert-butyl (2-aminopropyl)carbamate, a valuable chiral building block in pharmaceutical and medicinal chemistry. The synthesis commences with the readily available amino acid, (S)-alanine. The synthetic route involves four key transformations: protection of the amino group with a tert-butoxycarbonyl (Boc) group, reduction of the carboxylic acid to a primary alcohol, conversion of the alcohol to a mesylate leaving group, and subsequent displacement with an azide followed by reduction to the desired primary amine. This application note includes detailed experimental procedures, a summary of expected yields and purity, and visual representations of the synthetic workflow to aid researchers in the successful preparation of this important intermediate.

Introduction

This compound is a chiral diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This structural feature makes it a versatile intermediate in the synthesis of complex molecules, particularly in drug development where stereochemistry is crucial for biological activity. The presence of a free primary amine and a protected secondary amine allows for selective functionalization, making it a valuable component in the construction of peptide mimics, ligands for asymmetric catalysis, and various pharmacologically active compounds. The synthesis described herein provides a reliable and scalable method for obtaining this compound from the inexpensive and enantiomerically pure starting material, (S)-alanine.

Overall Synthetic Scheme

The synthesis of this compound from (S)-alanine is a four-step process. The overall transformation is depicted below:

Caption: Overall synthetic route from (S)-alanine.

Experimental Protocols

Step 1: Synthesis of N-tert-butoxycarbonyl-(S)-alanine (Boc-(S)-Alanine)

This step involves the protection of the amino group of (S)-alanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

(S)-Alanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Distilled water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.5 eq) to the solution and stir until fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture in vacuo to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate (2 x 50 mL).

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield Boc-(S)-alanine as a white solid.

Step 2: Synthesis of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate (Boc-(S)-Alaninol)

The carboxylic acid of Boc-(S)-alanine is reduced to a primary alcohol using a mixed anhydride method followed by reduction with sodium borohydride.

Materials:

-

Boc-(S)-Alanine

-

N-methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Boc-(S)-alanine (1.0 eq) in anhydrous THF and cool to -15 °C.

-

Add N-methylmorpholine (1.1 eq) dropwise, maintaining the temperature below -10 °C.

-

Add isobutyl chloroformate (1.1 eq) dropwise, ensuring the temperature does not exceed -10 °C.

-

Stir the reaction mixture at -15 °C for 30 minutes.

-

In a separate flask, dissolve sodium borohydride (2.0 eq) in water and cool to 0 °C.

-

Slowly add the mixed anhydride solution to the NaBH₄ solution, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain Boc-(S)-alaninol.

Step 3: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)propyl methanesulfonate

The primary alcohol of Boc-(S)-alaninol is converted to a mesylate, which is a good leaving group for the subsequent nucleophilic substitution.

Materials:

-

Boc-(S)-Alaninol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Boc-(S)-alaninol (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.5 eq) dropwise.

-

Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with water.

-

Separate the organic layer and wash it with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the mesylate, which can often be used in the next step without further purification.

Step 4: Synthesis of this compound

The mesylate is displaced by an azide, followed by reduction of the azide to the primary amine to yield the final product.

Materials:

-

(S)-2-((tert-butoxycarbonyl)amino)propyl methanesulfonate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: Part A: Azide Formation

-

Dissolve the crude mesylate (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) and heat the reaction mixture to 80 °C.

-

Stir the reaction overnight at 80 °C.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting azide is often used directly in the next step.

Part B: Azide Reduction

-

Dissolve the crude azide in methanol.

-

Carefully add 10% Pd/C (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate in vacuo to yield the crude product.

-

Purify by flash column chromatography (e.g., silica gel, DCM:MeOH with 1% triethylamine) to obtain this compound.

Data Presentation

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by NMR/LC-MS) |

| 1 | Boc-(S)-Alanine | (S)-Alanine | 189.21 | 90-98% | >98% |

| 2 | Boc-(S)-Alaninol | Boc-(S)-Alanine | 175.23 | 85-95% | >97% |

| 3 | (S)-2-((tert-butoxycarbonyl)amino)propyl methanesulfonate | Boc-(S)-Alaninol | 253.31 | 90-99% (crude) | Used directly |

| 4 | This compound | (S)-2-((tert-butoxycarbonyl)amino)propyl methanesulfonate | 174.24 | 75-85% (over 2 steps) | >98% |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis.

Caption: Logical relationships of the synthetic steps.

Application Notes and Protocols for the Chiral Resolution of tert-Butyl (2-aminopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic tert-butyl (2-aminopropyl)carbamate, a valuable chiral building block in pharmaceutical synthesis. The primary method detailed is diastereomeric salt crystallization, a robust and scalable technique for separating enantiomers. This guide offers a comprehensive workflow, from the selection of a resolving agent to the isolation and analysis of the desired enantiomer.

Introduction

Chiral amines are fundamental components in a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these amines often dictates their biological activity, making the isolation of single enantiomers a critical step in drug development and synthesis. tert-Butyl (2-aminopropyl)carbamate is a key intermediate, and its resolution into pure (R)- and (S)-enantiomers is of significant interest. Diastereomeric salt crystallization is a classical and widely used method for chiral resolution on an industrial scale.[1] This technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts.[2] Due to their different physicochemical properties, these diastereomers can be separated by fractional crystallization.[3] Subsequent liberation of the amine from the purified diastereomeric salt yields the desired enantiomer.

Chiral Resolution via Diastereomeric Salt Crystallization

The most common approach for resolving racemic amines is the formation of diastereomeric salts using a chiral resolving agent.[1] For the resolution of basic compounds like tert-butyl (2-aminopropyl)carbamate, chiral acids such as tartaric acid and its derivatives are excellent candidates.[2][4] The choice of resolving agent and solvent system is crucial for achieving efficient separation and high yields.

Logical Workflow for Diastereomeric Salt Crystallization

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Experimental Protocol: Diastereomeric Salt Crystallization

This protocol provides a representative method for the chiral resolution of tert-butyl (2-aminopropyl)carbamate using L-(+)-tartaric acid as the resolving agent.

Materials:

-

Racemic tert-butyl (2-aminopropyl)carbamate

-

L-(+)-Tartaric acid

-

Methanol

-

Water

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

Filter paper

-

Standard laboratory glassware

Procedure:

-

Salt Formation:

-

In a round-bottom flask, dissolve racemic tert-butyl (2-aminopropyl)carbamate (1 equivalent) in methanol.

-

In a separate beaker, dissolve L-(+)-tartaric acid (0.5 equivalents) in a minimal amount of warm water.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Heat the resulting mixture to reflux for 30 minutes to ensure complete salt formation.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature. Further cool the mixture in an ice bath to promote crystallization.

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. These crystals will be enriched in one diastereomer.

-

The mother liquor will be enriched in the other diastereomer and can be processed separately to isolate the other enantiomer.

-

-

Recrystallization (Optional but Recommended):

-

To improve the diastereomeric purity, recrystallize the collected crystals from a suitable solvent system (e.g., methanol/water). The optimal solvent ratio should be determined experimentally.

-

-

Liberation of the Free Amine:

-

Suspend the purified diastereomeric salt crystals in water.

-

Add a 2M aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 11). This will deprotonate the amine.

-

Extract the liberated free amine into an organic solvent such as dichloromethane (DCM) (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched tert-butyl (2-aminopropyl)carbamate.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee) of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by NMR analysis.

-

Data Presentation

The following table presents representative data for a successful chiral resolution of a primary amine using a chiral acid. The values are illustrative and may vary depending on the specific experimental conditions.

| Parameter | Diastereomeric Salt Crystallization |

| Resolving Agent | L-(+)-Tartaric Acid |

| Solvent System | Methanol/Water |

| Yield of Diastereomeric Salt (1st Crop) | 40-50% (based on one enantiomer) |

| Diastereomeric Excess (de) of Salt | >95% |

| Yield of Enantiomerically Pure Amine | 35-45% (based on one enantiomer) |

| Enantiomeric Excess (ee) of Amine | >98% |

Alternative Resolution Strategies

While diastereomeric salt crystallization is a common method, other techniques can also be employed for the chiral resolution of amines.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful method that utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[5][6] In the case of a racemic amine, an enzyme can be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[7]

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[8][9] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation. While highly effective, scaling up chromatographic separations can be more complex and costly than crystallization methods.

Conclusion

The chiral resolution of tert-butyl (2-aminopropyl)carbamate is a critical step for its application in asymmetric synthesis. Diastereomeric salt crystallization with a suitable chiral acid like L-(+)-tartaric acid offers a practical and scalable method for obtaining the desired enantiomers in high purity. For laboratory-scale separations or when crystallization is challenging, enzymatic kinetic resolution and chiral chromatography provide excellent alternative strategies. The choice of method will depend on factors such as the desired scale of the resolution, cost, and available equipment.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application of (S)-Tert-butyl (2-aminopropyl)carbamate Analogs in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry, enabling the development of peptides with enhanced therapeutic properties, novel structural motifs, and tailored functionalities. A key modification is the introduction of a primary amine on the side chain of an amino acid, which serves as a versatile handle for subsequent modifications such as PEGylation, lipidation, cyclization, or the attachment of payloads like fluorophores or cytotoxic drugs.

While the user's query specified (S)-Tert-butyl (2-aminopropyl)carbamate, the standard and commercially prevalent building blocks for introducing a Boc-protected side-chain amine in solid-phase peptide synthesis (SPPS) are orthogonally protected derivatives of L-2,3-diaminopropionic acid (Dap). These are N-α-Fmoc-N-β-Boc-L-diaminopropionic acid (Fmoc-Dap(Boc)-OH) for Fmoc-based SPPS and N-α-Boc-N-β-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH) for Boc-based SPPS.[1][2] This document will focus on the application of these widely used reagents.

The orthogonal protection strategy is crucial for the successful synthesis of complex peptides with side-chain modifications.[3] In Fmoc-SPPS, the base-labile Fmoc group on the α-amine is removed at each cycle, while the acid-labile Boc group on the β-amine side chain remains intact. Conversely, in Boc-SPPS, the acid-labile Boc group on the α-amine is cleaved, while the base-labile Fmoc group on the side chain is stable. This allows for selective deprotection of the side chain on-resin for further derivatization.[1][4]

Key Applications

The primary application of incorporating Dap derivatives is to introduce a modifiable primary amine into a peptide sequence. This is particularly valuable in:

-

Synthesis of Antimicrobial Peptides (AMPs): Many AMPs derive their activity from a cationic nature. The incorporation of Dap residues can enhance the positive charge and amphipathicity of peptides, which is crucial for their interaction with bacterial membranes.[5]

-

Peptide-Drug Conjugates (PDCs): The side-chain amine of Dap provides a specific attachment point for cytotoxic drugs, creating targeted therapeutic agents.

-

Fluorescent Labeling and Imaging: Fluorophores can be conjugated to the Dap side chain to create probes for studying biological processes.

-

Peptide Cyclization: The side-chain amine can be used to form lactam bridges with a C-terminal carboxyl group or the side chain of an acidic amino acid, leading to conformationally constrained and often more stable peptides.

Data Presentation

The efficiency of incorporating Dap derivatives is comparable to standard amino acids, provided that appropriate coupling reagents are used. The following table summarizes expected efficiencies and monitoring methods for SPPS incorporating Fmoc-Dap(Boc)-OH or Boc-Dap(Fmoc)-OH.[4]

| Parameter | Expected Efficiency/Purity | Monitoring Method |

| Coupling Efficiency | > 99% | Kaiser Test (Ninhydrin Test) or Chloranil Test |

| Deprotection Efficiency | > 99% | HPLC analysis of a small resin sample after cleavage |

| Crude Peptide Purity (Post-Cleavage) | Sequence-dependent, typically 70-90% | Analytical RP-HPLC |

| Final Purity (Post-Purification) | > 95-98% | Analytical RP-HPLC and Mass Spectrometry |

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Dap(Boc)-OH in Fmoc-SPPS

This protocol outlines the manual Fmoc-SPPS process for incorporating an Fmoc-Dap(Boc)-OH residue into a peptide chain on a Rink Amide resin.[1]

1. Resin Preparation:

- Place the desired amount of Rink Amide resin in a reaction vessel.

- Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture for 10 minutes at room temperature.

- Drain the solution.

- Repeat the piperidine treatment one more time.

- Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

3. Coupling of Fmoc-Dap(Boc)-OH:

- In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (3 equivalents relative to resin loading) and HATU (2.85 equivalents) in DMF.

- Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the deprotected peptide-resin.

- Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.[1]

- Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

4. Washing:

- After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

5. On-Resin Boc Deprotection of Dap Side Chain (Optional):

- Treat the peptide-resin with a solution of 30-50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.

- Wash the resin thoroughly with DCM, followed by a neutralization step with 10% DIEA in DMF, and then wash again with DMF and DCM.

6. Final Cleavage and Deprotection:

- Wash the final peptide-resin with DCM and dry under vacuum.

- Prepare a cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5).[2]

- Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[1]

- Filter the resin and collect the filtrate.

- Precipitate the peptide by adding the filtrate to cold diethyl ether.

- Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.

Protocol 2: Incorporation of Boc-Dap(Fmoc)-OH in Boc-SPPS

This protocol outlines the manual Boc-SPPS process for incorporating a Boc-Dap(Fmoc)-OH residue.[4]

1. Resin Preparation:

- Swell the appropriate resin (e.g., Merrifield for a C-terminal acid, MBHA for a C-terminal amide) in DCM for 30-60 minutes.[4]

2. Boc Deprotection:

- Treat the resin with 25-50% TFA in DCM for 20-30 minutes.[4]

- Wash the resin with DCM (3-5 times), isopropanol (2 times), and then DCM (3 times).[4]

3. Neutralization:

- Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.

- Repeat the neutralization step.

- Wash the resin with DCM (3-5 times).[4]

4. Coupling of Boc-Dap(Fmoc)-OH:

- Prepare the coupling solution by dissolving Boc-Dap(Fmoc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 2 minutes.[2]

- Add the activated amino acid solution to the resin and agitate for 1-2 hours.

- Monitor the reaction with a Kaiser test.

5. Washing:

- Wash the resin with DMF (3 times) and DCM (3 times).

6. On-Resin Fmoc Deprotection of Dap Side Chain (Optional):

- Treat the peptide-resin with 20% piperidine in DMF for 20 minutes.

- Wash the resin with DMF and DCM.

7. Final Cleavage and Deprotection:

- For final cleavage from a Merrifield or MBHA resin, anhydrous Hydrogen Fluoride (HF) is typically used. This requires specialized equipment.[6]

- A common HF cleavage cocktail is HF:anisole (9:1). The cleavage is typically performed at 0°C for 1 hour.[7]

- After evaporation of the HF, the peptide is precipitated and washed with cold diethyl ether.

Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Synthesis of a cationic antimicrobial peptide using Fmoc-Dap(Boc)-OH.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Studies of peptide antibiotics. XLVI. Syntheses of gramicidin S analogs containing D-alpha,beta-diaminopropionic acid or alpha,beta-dehydroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

Application Notes and Protocols: Boc Deprotection of (S)-Tert-butyl (2-aminopropyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction